molecular formula C8H11Br2N B1273622 2-(4-bromophenyl)ethanamine Hydrobromide CAS No. 206559-45-7

2-(4-bromophenyl)ethanamine Hydrobromide

Cat. No. B1273622
M. Wt: 280.99 g/mol
InChI Key: IUWPMHYAMOUYKQ-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)ethanamine hydrobromide is a chemical compound that can be synthesized through various chemical reactions involving brominated intermediates and ethanamine structures. The compound is characterized by the presence of a bromine atom attached to the phenyl ring, which is further linked to an ethanamine group. This structure is a key intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Synthesis Analysis

The synthesis of related brominated compounds has been explored in several studies. For instance, the synthesis of 2-bromo-[1-14C]ethanamine hydrobromide was achieved from [2-14C]ethan-1-01-2-amine hydrochloride by reaction with HBr at elevated temperatures, yielding up to 90% of the product with high purity . Similarly, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone, a related compound, was performed using Br2 as the brominating reagent, achieving a yield of 64.7% . These methods provide insights into the potential synthetic routes for 2-(4-bromophenyl)ethanamine hydrobromide, highlighting the use of bromination reactions and the importance of temperature control and purification steps.

Molecular Structure Analysis

The molecular structure of brominated compounds is often characterized using techniques such as X-ray diffraction. For example, the crystal structure of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide was determined, revealing a puckered four-membered ring with a dihedral angle of 34.0° . Although this compound is not directly related to 2-(4-bromophenyl)ethanamine hydrobromide, the analysis demonstrates the utility of structural characterization in understanding the geometry and stereochemistry of brominated organic molecules.

Chemical Reactions Analysis

Brominated compounds participate in various chemical reactions. The palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides leads to multiple arylation via C-C and C-H bond cleavages . Additionally, the synthesis of 2-(phenylthio)ethanamine from 2-phenylthio ethyl bromide by Gabriel reaction indicates the reactivity of brominated ethyl compounds in nucleophilic substitution reactions . These studies suggest that 2-(4-bromophenyl)ethanamine hydrobromide could also undergo similar reactions, contributing to its versatility as an intermediate.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by the nature of the substituents on the aromatic ring. For instance, the phase transition temperatures and thermodynamic parameters of polymers based on brominated compounds were found to decrease with the increasing breadth of the molecules . This trend is relevant for understanding the behavior of 2-(4-bromophenyl)ethanamine hydrobromide, as the presence of the bromine atom could affect its melting point, solubility, and other physical properties.

Scientific Research Applications

  • Synthesis of Pyrazinoisoquinoline Derivatives

    • Application : 4-Bromophenethylamine, which is another name for 2-(4-bromophenyl)ethanamine, is used in the synthesis of pyrazinoisoquinoline derivatives .
  • Synthesis of N-2-(4-bromophenyl)ethyl Chloroacetamide

    • Application : 4-Bromophenethylamine is also used in the synthesis of N-2-(4-bromophenyl)ethyl chloroacetamide .
  • Synthesis of Alkyl Arylamino Sufides

    • Application : 4-Bromophenethylamine is used in the synthesis of alkyl arylamino sufides .
    • Method : This involves elemental sulfur and various halides .
  • Synthesis of Thiazolines and Thiazines

    • Application : 2-Bromoethylamine hydrobromide can be used as a reactant to synthesize thiazolines and thiazines .
    • Method : The synthesis involves tandem S-alkylation-cyclodeamination of thioamides/haloamines .
  • Synthesis of Optically Active Tertiary Phosphines

    • Application : 2-Bromoethylamine hydrobromide can be used to synthesize optically active tertiary phosphines .
    • Method : The synthesis involves cesium hydroxide-catalyzed P-alkylation of secondary phosphines .
  • Synthesis of Secondary Amines

    • Application : 2-Bromoethylamine hydrobromide can be used to synthesize secondary amines .
    • Method : The synthesis involves CsOH-promoted chemoselective mono-N-alkylation of primary amines, diamines, and polyamines .
  • Synthesis of 1-naphthylmethyl)ethanamine Hydrobromide

    • Application : 2-Bromoethylamine hydrobromide can be used to synthesize 1-naphthylmethyl)ethanamine hydrobromide .
  • Synthesis of 2-[(4-Bromophenyl)phenylmethoxy]ethyl(dimethyl)ammonium Chloride

    • Application : 2-Bromoethylamine hydrobromide can be used to synthesize 2-[(4-Bromophenyl)phenylmethoxy]ethyl(dimethyl)ammonium chloride .
  • Synthesis of Bromazine Hydrobromide

    • Application : 2-Bromoethylamine hydrobromide can be used to synthesize Bromazine hydrobromide .

Safety And Hazards

“2-(4-bromophenyl)ethanamine Hydrobromide” is considered hazardous. It causes severe skin burns and eye damage . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash off immediately with plenty of water .

properties

IUPAC Name

2-(4-bromophenyl)ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.BrH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWPMHYAMOUYKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373729
Record name 2-(4-Bromophenyl)ethan-1-amine--hydrogen bromide (1/1)
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Molecular Weight

280.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)ethanamine Hydrobromide

CAS RN

206559-45-7
Record name Benzeneethanamine, 4-bromo-, hydrobromide (1:1)
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Record name 2-(4-Bromophenyl)ethan-1-amine--hydrogen bromide (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206559-45-7
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